molecular formula C20H16BrNO4 B598059 2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione CAS No. 1199556-86-9

2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione

Cat. No. B598059
Key on ui cas rn: 1199556-86-9
M. Wt: 414.255
InChI Key: SRQOEALLKYZTFD-UHFFFAOYSA-N
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Patent
US08614221B2

Procedure details

To a mixture of Compound [XXXVI] (3.25 g, 7.85 mmol, 1.0 eg.) in acetone (300 mL), was added p-toluenesulfonic acid (1.49 g, 7.85 mmol, 1.0 eq.) with stirring and heated to 70° C. After 64 hours at 70° C., the reaction was cooled and poured into saturated aqueous NaHCO3 and extracted with ethyl acetate (×3). The combined organic phases were concentrated and the resulting residue purified by silica gel chromatography eluting with heptane and ethyl acetate (gradient of 0% to 40% ethyl acetate) to give Compound [XXXVII]: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.92-4.01 (m, 2H) 4.20-4.33 (m, 2H) 7.44-7.52 (m, 4H) 7.74 (dd, J=5.37, 3.12 Hz, 2H) 7.84 (dd, J=5.54, 3.00 Hz, 2H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([N:16]3[C:24](=[O:25])[C:23]4[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=4)[C:17]3=[O:26])[CH2:11][C:10]3(OCC[O:12]3)[CH2:9]2)=[CH:4][CH:3]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.C([O-])(O)=O.[Na+]>CC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([N:16]3[C:24](=[O:25])[C:23]4[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=4)[C:17]3=[O:26])[CH2:9][C:10](=[O:12])[CH2:11]2)=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CC2(C1)OCCO2)N2C(C1=CC=CC=C1C2=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.49 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (×3)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with heptane and ethyl acetate (gradient of 0% to 40% ethyl acetate)

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CC(C1)=O)N1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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